1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE

Lipid Peroxidation Oxidative Stress Mass Spectrometry

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE (PAPE, CAS 70812-59-8) is a phosphatidylethanolamine (PE) characterized by a saturated palmitoyl chain (C16:0) at the sn-1 position and a polyunsaturated arachidonoyl chain (C20:4) at the sn-2 position. As a key endogenous phospholipid, its specific acyl chain composition dictates unique biophysical and biochemical properties, making it a critical, non-interchangeable component in membrane studies, lipid oxidation models, and enzymatic assays.

Molecular Formula C41H74NO8P
Molecular Weight 740.0 g/mol
CAS No. 70812-59-8
Cat. No. B3025855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE
CAS70812-59-8
Molecular FormulaC41H74NO8P
Molecular Weight740.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1
InChIKeyDRIVXEVMDWCWLI-CAQMIEAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE (PAPE, 16:0-20:4 PE): A Precise Phosphatidylethanolamine Species for Lipidomics and Oxidative Stress Research


1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE (PAPE, CAS 70812-59-8) is a phosphatidylethanolamine (PE) characterized by a saturated palmitoyl chain (C16:0) at the sn-1 position and a polyunsaturated arachidonoyl chain (C20:4) at the sn-2 position . As a key endogenous phospholipid, its specific acyl chain composition dictates unique biophysical and biochemical properties, making it a critical, non-interchangeable component in membrane studies, lipid oxidation models, and enzymatic assays [1].

Why 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE (16:0-20:4 PE) Cannot Be Replaced by Generic or Closely Related Phosphatidylethanolamines


Substituting PAPE with other PE species like POPE (16:0-18:1 PE) or PLPE (16:0-18:2 PE) introduces significant experimental variability. The specific bioactivity of oxidized phospholipids is determined by the group at the sn-2 position [1]. Changes in the number of double bonds on the sn-2 acyl chain directly alter oxidation susceptibility, yielding different product profiles [2]. Furthermore, the degree of unsaturation in PEs modulates fundamental biophysical properties, such as membrane phase separation and lamellar-to-hexagonal phase transition temperatures, which cannot be inferred from related compounds [3].

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE (PAPE) Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Procurement


Oxidation Susceptibility: PAPE Generates a Distinct and More Diverse Product Profile Compared to POPE and PLPE

In a direct head-to-head study using electrochemical oxidation to mimic oxidative injury, the number of oxygen atoms incorporated into long-chain oxidation products was quantified for three PE standards. PAPE generated derivatives bearing up to 10 oxygens, whereas 1-palmitoyl-2-linoleoyl-sn-glycero-3-PE (PLPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-PE (POPE) yielded up to 7 and 5 oxygens, respectively [1]. This demonstrates that the higher degree of unsaturation in PAPE's sn-2 arachidonoyl chain results in a quantitatively and qualitatively different oxidation profile.

Lipid Peroxidation Oxidative Stress Mass Spectrometry

Membrane Phase Behavior: PAPE's Lamellar-to-Hexagonal Transition Occurs at a 43°C Lower Temperature than POPE

The phase transition temperature from the lamellar (Lα) to the inverted hexagonal (HII) phase is a critical biophysical parameter for PEs. For PAPE, this transition was observed at 31°C [1]. In contrast, the same transition for POPE (16:0-18:1 PE) occurs at a significantly higher temperature, with a reported transition midpoint of 74°C [2].

Membrane Biophysics Phase Transition Lipid Polymorphism

Bioactivity Determinants: sn-2 Arachidonoyl Group Dictates Biological Function, Not Headgroup or sn-1 Chain

A foundational study on the structure-function relationship of oxidized phospholipids demonstrated that the specific bioactivity is determined by the group at the sn-2 position. Crucially, the substitution of ethanolamine for choline at the sn-3 position (i.e., converting PAPC to PAPE) or the substitution of stearoyl for palmitoyl at the sn-1 position did not alter bioactivity in assays measuring monocyte binding and E-selectin expression inhibition [1].

Inflammation Cell Signaling Atherosclerosis

Validated Research and Industrial Applications for 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-PE (PAPE) Based on Quantitative Evidence


Lipid Peroxidation and Ferroptosis Studies

PAPE is the optimal model compound for investigating arachidonic acid-specific lipid peroxidation. Its quantifiably higher oxidation susceptibility compared to POPE and PLPE, as demonstrated by the generation of up to 10 oxygenated products, makes it essential for studying the mechanisms of ferroptosis, where PE oxidation is a key executioner event [1].

Arachidonic Acid-Specific Cell Signaling Assays

For research focused on signaling pathways mediated by oxidized arachidonic acid derivatives (e.g., in inflammation or atherosclerosis), PAPE is the correct standard. Evidence shows that the sn-2 arachidonoyl group dictates bioactivity, and substituting the headgroup or sn-1 chain does not alter this function [2]. Using a less unsaturated PE would not yield the same bioactive oxidation products.

Biophysical Studies of Membrane Curvature and Fusion

PAPE is required for building model membranes that accurately reflect the biophysical properties of natural membranes rich in arachidonic acid. Its lamellar-to-hexagonal phase transition at 31°C, which is 43°C lower than that of POPE, indicates a fundamentally different propensity to form non-lamellar structures at physiological temperatures [REFS-3, REFS-4]. This property is critical for studies of membrane fusion, lipid-protein interactions, and curvature sensing.

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